Acetone,ethyl methyl acetal
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Overview
Description
Acetone, ethyl methyl acetal, also known as 1,1-diethoxyethane, is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is commonly used as a solvent and in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetone, ethyl methyl acetal can be synthesized through the reaction of acetone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl group of acetone is protonated by the acid catalyst, increasing its electrophilicity.
Nucleophilic attack by ethanol: Ethanol acts as a nucleophile and attacks the protonated carbonyl group, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal intermediate undergoes further reaction with another molecule of ethanol, resulting in the formation of acetone, ethyl methyl acetal and water.
Industrial Production Methods
In industrial settings, the production of acetone, ethyl methyl acetal is often carried out using continuous processes. The reaction is typically conducted in a reactor where acetone and ethanol are continuously fed, and the product is continuously removed. The use of a Dean-Stark apparatus or molecular sieves helps in the removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Acetone, ethyl methyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, acetone, ethyl methyl acetal can be hydrolyzed back to acetone and ethanol.
Oxidation: Although acetals are generally resistant to oxidation, under strong oxidative conditions, they can be converted to corresponding carbonyl compounds.
Substitution: Acetone, ethyl methyl acetal can undergo substitution reactions where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Acid Catalysts: Common acid catalysts used in the synthesis and hydrolysis of acetone, ethyl methyl acetal include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: Acetone and ethanol.
Oxidation: Corresponding carbonyl compounds, such as acetone.
Scientific Research Applications
Acetone, ethyl methyl acetal has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of acetone, ethyl methyl acetal involves its ability to act as a protecting group for carbonyl compounds. By forming an acetal, the carbonyl group is rendered inert to nucleophilic attack, allowing for selective reactions at other functional groups. The formation and cleavage of acetals are reversible processes, allowing for the temporary protection of carbonyl groups during synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetone dimethyl acetal: Similar in structure but with two methyl groups instead of ethyl and methyl groups.
Acetone diethyl acetal: Similar in structure but with two ethyl groups instead of ethyl and methyl groups.
Uniqueness
Acetone, ethyl methyl acetal is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity and solubility properties compared to other acetals. Its intermediate properties make it versatile for various applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H12O3 |
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Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,3-dihydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)5(8)4-7/h7,9H,3-4H2,1-2H3 |
InChI Key |
RTXWQAPTDCBWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)CO)O |
Origin of Product |
United States |
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